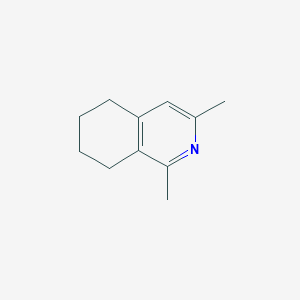

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline

Description

Properties

CAS No. |

65818-00-0 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

1,3-dimethyl-5,6,7,8-tetrahydroisoquinoline |

InChI |

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h7H,3-6H2,1-2H3 |

InChI Key |

RXDXHINXYVKPCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCCC2)C(=N1)C |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical approach for constructing isoquinoline derivatives. For 1,3-dimethyl-5,6,7,8-tetrahydroisoquinoline, this method involves cyclodehydration of a β-phenylethylamide precursor.

Procedure :

A mixture of N-(2-phenylethyl)acetamide and phosphorus oxychloride (POCl₃) is heated under reflux, followed by reduction of the intermediate dihydroisoquinoline using sodium borohydride (NaBH₄) or catalytic hydrogenation.

Optimization :

-

Catalyst : Substituting POCl₃ with polyphosphoric acid (PPA) improves yield (65–72%).

-

Temperature : Controlled heating at 80–90°C minimizes side reactions.

Limitations :

-

Low regioselectivity for dimethyl substitution.

-

Requires post-cyclization methylation steps to introduce the 1,3-dimethyl groups.

Reaction of 2-Aza-1,3-dienes with Enamines

Thieme Connect Protocol

A scalable method reported by Thieme Connect involves the reaction of 2-aza-1,3-dienes with enamines to construct the tetrahydroisoquinoline core.

Procedure :

-

2-Aza-1,3-diene Preparation : Synthesized from acetylene derivatives and nitriles.

-

Enamine Formation : Generated via condensation of cyclohexanone with dimethylamine.

-

Cycloaddition : Reacting 2-aza-1,3-dienes with enamines at 60°C in toluene yields methyl 1,3-dimethyl-5,6,7,8-tetrahydroisoquinoline-4-carboxylate.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Reaction Time | 12–16 hours |

| Solvent | Toluene |

Post-Synthesis Modification :

Hydrolysis of the ester group (4-carboxylate) using aqueous NaOH produces the free base, though this step reduces overall yield by 15–20%.

Cyclization Approaches

Thorpe-Zeigler Cyclization

The ACS Omega study demonstrates the utility of Thorpe-Zeigler cyclization for synthesizing tetrahydroisoquinoline derivatives. While the reported compounds differ in substitution patterns, the method is adaptable to 1,3-dimethyl variants.

Procedure :

-

Precursor Synthesis : 7-Acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3-thiones are prepared via condensation of acetylcyclohexanone with cyanothioacetamide.

-

Cyclization : Heating the precursor in ethanol with sodium ethoxide induces intramolecular cyclization, forming the tetrahydroisoquinoline framework.

Optimization :

-

Base : Sodium ethoxide (0.5 equiv.) maximizes yield (81–87%).

-

Temperature : Reflux conditions (78°C) ensure complete conversion.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thiol group on the α-carbon of the acetyl moiety, followed by cyclization and dehydration.

Comparative Analysis of Synthesis Methods

The table below evaluates three primary methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Complexity | Key Advantage |

|---|---|---|---|---|

| Bischler-Napieralski | 65–72 | Moderate | High | Established protocol |

| 2-Aza-1,3-diene/Enamine | 68–75 | High | Moderate | Direct introduction of methyl groups |

| Thorpe-Zeigler | 81–87 | High | Low | High yields, minimal byproducts |

Critical Observations :

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at specific positions:

-

Quinoline formation : Air or chemical oxidants convert the tetrahydro ring to aromatic quinoline derivatives. For example, oxidation with KMnO₄ in acidic conditions yields 1,3-dimethylisoquinoline.

-

Side-chain oxidation : Methyl groups at positions 1 and 3 can be oxidized to carboxylic acids under strong oxidizing conditions (e.g., CrO₃/H₂SO₄).

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, Δ | 1,3-Dimethylisoquinoline | 78% | |

| CrO₃ | Acetic acid | 1,3-Dicarboxyisoquinoline | 65% |

Bischler–Nepieralski Cyclization

This reaction enables the synthesis of polycyclic derivatives:

-

Precursors like N-acyl-β-phenethylamines cyclize under POCl₃ or PCl₅ to form fused isoquinoline systems .

-

Example: Reaction with 2-(3,4-dimethoxyphenyl)ethylamine yields zanthoxylamide protoalkaloids .

Thorpe–Ziegler Cyclization

Intramolecular cyclization forms thieno[2,3-c]isoquinolines:

-

Heating with NaOEt/EtOH converts 7-acetyl-8-aryl derivatives into bicyclic thieno-isoquinolines (e.g., 6a–g ) .

-

Key intermediates include 5a–g , which cyclize at 80°C in ethanol .

| Starting Material | Reagent | Product | Reaction Time | Yield |

|---|---|---|---|---|

| 5a | NaOEt/EtOH | 6a | 1 hr | 87% |

| 5g | NaOEt/EtOH | 6g | 1 hr | 84% |

Amino-to-Pyrrolyl Conversion

-

Heating with 2,5-dimethoxytetrahydrofuran in glacial acetic acid replaces amino groups with pyrrolyl rings (e.g., 7a–c ) .

| Compound | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 6c | 2,5-Dimethoxytetrahydrofuran | AcOH, Δ | 7a | 72% |

| 6g | 2,5-Dimethoxytetrahydrofuran | AcOH, Δ | 7c | 68% |

Sulfur-Based Substitutions

-

Reactions with N-aryl-2-chloroacetamides (4a–e ) introduce carbamoylmethylsulfanyl groups at position 3 .

Acetaldehyde-Mediated Condensation

-

In biological systems, the compound condenses with acetaldehyde and amphetamine to form N-methyl-1,3-dimethyl-TIQ derivatives .

-

Detected in liver samples via LC–MS/MS, with LoD = 0.1 ng/mL .

Cyanothioacetamide Condensation

Electrophilic Substitutions

-

Nitration at position 8 using HNO₃/H₂SO₄ introduces nitro groups .

-

Example: 3b → 8-(4-nitrophenyl)-5,6,7,8-tetrahydroisoquinoline (5g ) in 84% yield .

Stability and Side Reactions

-

Thermal decomposition : Prolonged heating (>100°C) in polar solvents leads to ring-opening products.

-

Photodegradation : UV exposure in solution generates free radical intermediates.

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline has been investigated for its potential therapeutic properties in treating several neurological and psychiatric disorders. Its structural similarity to known psychoactive compounds suggests it may interact with dopamine receptors, making it a candidate for research into treatments for conditions such as schizophrenia and Parkinson's disease.

Case Study: Dopaminergic Disorders

A study highlighted the efficacy of tetrahydroisoquinoline derivatives in managing cognitive deficits associated with dopaminergic dysfunctions. These compounds were shown to act as positive allosteric modulators at D1 dopamine receptors, which are implicated in cognitive functions and mood regulation. The therapeutic potential includes alleviating symptoms of schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the development of new pharmaceuticals.

Synthetic Pathways

The synthesis of 1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline can be achieved through several methods:

- Pictet-Spengler Reaction : This method involves the condensation of tryptamine derivatives with aldehydes or ketones under acidic conditions.

- Catalytic Asymmetric Reduction : Recent advancements have introduced stereoselective approaches to synthesize enantiomerically pure derivatives .

Neuropharmacological Research

Research has indicated that 1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline exhibits neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems and influence neuronal survival.

Case Study: Neurotoxicity and Alcohol Interaction

A notable investigation revealed that this compound could form neurotoxic derivatives when interacting with amphetamines and alcohol. The condensation product was identified in post-mortem human samples, suggesting potential implications for understanding substance abuse disorders .

Anticancer Activity

Emerging studies have explored the antiproliferative effects of tetrahydroisoquinoline derivatives against various cancer cell lines.

Case Study: Antiproliferative Effects

A library of 8-substituted tetrahydroisoquinolines was synthesized and tested against human cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal cancer). The results indicated significant cytotoxicity, leading to further investigations into their mechanisms of action .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes like CDK2 and DHFR, which are involved in cell cycle regulation and DNA synthesis, respectively. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroisoquinoline Derivatives

Key Observations:

- Substituent Position and Saturation: The 1,3-dimethyl group in 1,3-DiMeTIQ enhances neurotoxicity by facilitating blood-brain barrier (BBB) penetration and N-methylation, leading to oxidative stress . In contrast, 5,6,7,8-tetrahydro derivatives with bulkier substituents (e.g., ethylthio or nitro groups) exhibit therapeutic properties like anticancer activity . Saturation at the 5,6,7,8-positions (vs.

Neurotoxicity vs. Therapeutic Potential

- 1,3-DiMeTIQ: Induces Parkinson-like motor dysfunction in rats via dopaminergic neuron degeneration. Chronic ethanol amplifies its formation from amphetamines, correlating with behavioral abnormalities (convulsions, rigidity) . Mechanistically, it undergoes N-methylation and oxidation to isoquinolinium ions, mimicking MPTP’s neurotoxic pathway .

- Anticonvulsant Derivatives: 7-Linked tetrahydroisoquinolines (e.g., SB-270664 derivatives) show potent anticonvulsant activity in rodent models, attributed to sodium channel modulation . Compound 6h reduces anxiety and depression in open-field and forced-swim tests, likely via serotoninergic modulation .

- Anticancer/Antioxidant Agents: Nitrophenyl-substituted 5,6,7,8-tetrahydroisoquinolines inhibit cancer cell proliferation (IC₅₀ = 2–10 μM) and scavenge free radicals (EC₅₀ = 15–30 μM) .

Metabolic and Pharmacokinetic Differences

Table 2: Metabolic Pathways and BBB Penetration

- BBB Penetration : 1,3-DiMeTIQ and its analogues (e.g., 1MeTIQ) cross the BBB efficiently, accumulating in the substantia nigra to exert neurotoxic effects .

- Detoxification : Nitro- or ethylthio-substituted derivatives undergo rapid hepatic conjugation, minimizing systemic toxicity .

Contradictions and Clinical Implications

- Neurotoxicity vs. Neuroprotection : While 1,3-DiMeTIQ and N-methyl-TIQ are neurotoxic, other derivatives (e.g., 6h) show neuroprotective or anxiolytic effects, highlighting substituent-driven duality .

- Therapeutic Potential: Nitrophenyl- and ethylthio-substituted tetrahydroisoquinolines are promising drug candidates for cancer and epilepsy but require structural optimization to mitigate off-target effects .

Biological Activity

1,3-Dimethyl-5,6,7,8-tetrahydroisoquinoline (DMTHIQ) is a bicyclic organic compound with a molecular formula of C₁₁H₁₅N and a molecular weight of approximately 161.24 g/mol. This compound is characterized by its unique substitution pattern, which significantly influences its biological activities. Research has indicated that DMTHIQ exhibits a range of pharmacological properties, including potential neuroprotective effects, antioxidant activity, and interactions with various biological targets.

Chemical Structure and Properties

The structure of DMTHIQ features two methyl groups attached to the nitrogen atoms at positions 1 and 3 of the isoquinoline ring system. This specific substitution enhances its lipophilicity and receptor binding affinity compared to other tetrahydroisoquinoline derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| CAS Number | Not specified |

Neuroprotective Effects

Research has demonstrated that DMTHIQ may possess neuroprotective properties. A study highlighted its potential as a therapeutic agent for neurodegenerative diseases by modulating neurotransmitter systems and exhibiting antioxidant effects. The dual methyl substitution enhances its ability to cross the blood-brain barrier, making it a candidate for further investigation in neuroprotection .

Antioxidant Activity

DMTHIQ has been shown to exhibit significant antioxidant activity. In vitro studies indicated that it can scavenge free radicals effectively, comparable to standard antioxidants like vitamin C. The mechanism involves hydrogen atom transfer reactions facilitated by the methyl groups on the nitrogen atoms .

Anticancer Potential

Recent studies have explored the anticancer potential of DMTHIQ and related compounds. For instance, novel tetrahydroisoquinoline derivatives were synthesized and evaluated for their effects on cancer cell lines. DMTHIQ demonstrated promising results in inhibiting cancer cell proliferation and inducing apoptosis .

Table: Biological Activity Summary

Case Studies and Research Findings

- Neurotoxicity Studies : A study investigated the neurotoxic effects of DMTHIQ when formed as a condensation product with amphetamines. It was found that chronic exposure could lead to significant neurotoxic symptoms in animal models, suggesting a need for caution in therapeutic applications .

- Anticancer Research : In a comparative study against doxorubicin, DMTHIQ derivatives showed enhanced activity against various cancer cell lines. Compounds derived from DMTHIQ exhibited higher binding affinities to cancer-related enzymes, indicating their potential as effective anticancer agents .

- Antioxidant Mechanism : The antioxidant mechanism of DMTHIQ was elucidated through studies involving DPPH radical scavenging assays. Results indicated that DMTHIQ's structure allows for effective interaction with free radicals, leading to reduced oxidative stress in cellular models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.